Aplysamine 6
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Overview
Description
Aplysamine 6 is a natural product found in Pseudoceratina with data available.
Scientific Research Applications
Inhibition of Isoprenylcysteine Carboxyl Methyltransferase
Aplysamine 6, a bromotyrosine derivative from the Australian marine sponge Pseudoceratina sp., inhibits the anticancer target isoprenylcysteine carboxyl methyltransferase (Icmt). This discovery was made during a high-throughput screening campaign for natural products with anticancer potential. The compound's structure was determined using 1D and 2D NMR spectroscopy (Buchanan et al., 2008).
Histamine H3 Receptor Antagonism
Synthetic analogs of Aplysamine-1, including des-bromoaplysamine-1 and dimethyl-{2-[4-(3-piperidin-1-yl-propoxy)-phenyl]-ethyl}-amine, have been found to be potent antagonists of the histamine H3 receptor. Aplysamine-1 itself exhibits a high binding affinity for the human H3 receptor (Swanson et al., 2006).
Antibacterial and Anticholinesterase Activities
Aplysamine-4, a metabolite from a Red Sea marine sponge, has shown moderate inhibitory activity against several Gram-positive and Gram-negative bacteria. Additionally, it acts as a non-competitive reversible inhibitor of acetylcholinesterase, indicating potential utility in conditions associated with cholinesterase dysfunction (Sepčič et al., 2001).
Enhancement of Apolipoprotein E Secretion
In a study involving the Australian marine sponge Aplysinella sp., it was found that Aplysamine-1 increased the secretion of apolipoprotein E from human astrocytoma cells. This finding suggests possible applications in neurological conditions or lipid metabolism disorders (Tian et al., 2014).
Cytotoxicity Evaluation
Bromotyrosine alkaloids, including Aplysamine 7, isolated from the Australian sponge Pseudoceratina verrucosa, were evaluated for cytotoxicity against cancer cell lines (HeLa and PC3) and a noncancer cell line (NFF), indicating a potential role in cancer research (Tran et al., 2013).
properties
Product Name |
Aplysamine 6 |
---|---|
Molecular Formula |
C21H23Br3N2O3 |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
(E)-N-[2-[4-(3-aminopropoxy)-3,5-dibromophenyl]ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H23Br3N2O3/c1-28-19-5-3-14(11-16(19)22)4-6-20(27)26-9-7-15-12-17(23)21(18(24)13-15)29-10-2-8-25/h3-6,11-13H,2,7-10,25H2,1H3,(H,26,27)/b6-4+ |
InChI Key |
MZLANVULBFGHHK-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN)Br)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN)Br)Br |
synonyms |
aplysamine 6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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